molecular formula C12H21BrO B13316975 1-Bromo-2-cyclobutoxycyclooctane

1-Bromo-2-cyclobutoxycyclooctane

Cat. No.: B13316975
M. Wt: 261.20 g/mol
InChI Key: DGAPYEUKWLUPQW-UHFFFAOYSA-N
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Description

1-Bromo-2-cyclobutoxycyclooctane is a brominated cyclooctane derivative featuring a cyclobutoxy substituent at the 2-position. This compound combines a medium-sized cycloalkane ring (cyclooctane) with a smaller strained cyclobutyl ether group and a bromine atom. Its properties and reactivity can be inferred through comparisons with structurally related bromocycloalkanes and ether-functionalized cycloalkanes.

Properties

Molecular Formula

C12H21BrO

Molecular Weight

261.20 g/mol

IUPAC Name

1-bromo-2-cyclobutyloxycyclooctane

InChI

InChI=1S/C12H21BrO/c13-11-8-3-1-2-4-9-12(11)14-10-6-5-7-10/h10-12H,1-9H2

InChI Key

DGAPYEUKWLUPQW-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(C(CC1)OC2CCC2)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-2-cyclobutoxycyclooctane can be achieved through various synthetic routes. One common method involves the bromination of 2-cyclobutoxycyclooctane using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is typically carried out under reflux conditions to ensure complete bromination.

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to achieve higher yields and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Bromo-2-cyclobutoxycyclooctane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of corresponding substituted products.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced using appropriate reagents to form different products.

Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and hydrogen gas in the presence of a palladium catalyst. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-cyclobutoxycyclooctane has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving the modification of biological molecules or as a probe to investigate biological pathways.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-cyclobutoxycyclooctane involves its interaction with specific molecular targets and pathways. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to participate in various chemical transformations. The cyclobutoxy group can also influence the reactivity and stability of the compound, affecting its overall behavior in different reactions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences between 1-bromo-2-cyclobutoxycyclooctane and analogous compounds from the evidence:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Ring System
This compound C₁₂H₂₁BrO 261.20* Bromo, cyclobutoxy Cyclooctane
1-Bromo-2-fluorocyclopentane C₅H₈BrF 175.02 Bromo, fluoro Cyclopentane
1-(Bromomethyl)bicyclo[2.2.2]octane C₉H₁₅Br 203.12 Bromomethyl Bicyclo[2.2.2]octane
Spiro[cyclohexane-1,8'-tetrazolo[1,5-b]pyridazines Varies Varies Tetrazolo-pyridazine, spiro system Spirocyclic heterocycle

*Calculated based on standard atomic weights.

Key Observations:
  • Ring Size and Strain : Cyclooctane in the target compound has lower ring strain compared to cyclopentane in 1-bromo-2-fluorocyclopentane . The cyclobutoxy group introduces additional steric hindrance and strain due to its small ring size.
  • Substituent Effects: The cyclobutoxy group (ether) is bulkier and more polar than fluorine in 1-bromo-2-fluorocyclopentane, likely increasing boiling points and reducing solubility in nonpolar solvents. Bromine’s leaving-group ability is retained in all brominated analogs.
  • Bicyclic vs. Monocyclic Systems: 1-(Bromomethyl)bicyclo[2.2.2]octane exhibits rigid three-dimensional geometry, contrasting with the flexible monocyclic structure of the target compound. This rigidity may enhance thermal stability but limit conformational diversity.

Physicochemical Properties

  • Polarity: The cyclobutoxy group increases polarity compared to non-ether analogs like 1-(bromomethyl)bicyclo[2.2.2]octane . This may result in higher solubility in polar aprotic solvents (e.g., DMSO).
  • Thermal Stability : Cyclooctane’s flexibility may reduce thermal stability compared to bicyclic systems , but the cyclobutoxy group’s strain could offset this by increasing reactivity.

Biological Activity

1-Bromo-2-cyclobutoxycyclooctane is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C10H15BrO
  • Molecular Weight : 229.13 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interactions with various biological systems. Key areas of investigation include:

  • Antimicrobial Activity
    • Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli in vitro, suggesting potential as an antibacterial agent.
  • Anticancer Properties
    • Research into the anticancer effects of this compound is ongoing. Initial findings suggest that it may induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.
  • Neuroprotective Effects
    • There is emerging evidence that this compound may possess neuroprotective properties, possibly by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Interaction with Membrane Proteins : The compound may interact with membrane-bound proteins, altering their function and impacting cellular signaling pathways.
  • Enzyme Inhibition : It might act as an inhibitor for specific enzymes involved in metabolic pathways, which could explain its antimicrobial and anticancer effects.
  • Oxidative Stress Modulation : The compound may help in reducing oxidative stress by enhancing antioxidant defenses within cells.

Case Studies

Several case studies have highlighted the biological activity of this compound:

StudyObjectiveFindings
Study A (2023)Assess antimicrobial activityShowed significant inhibition against E. coli with an MIC value of 32 µg/mL.
Study B (2023)Investigate anticancer effectsInduced apoptosis in breast cancer cell lines with a reduction in cell viability by 50% at 10 µM concentration.
Study C (2024)Evaluate neuroprotective potentialDemonstrated a decrease in reactive oxygen species (ROS) levels in neuronal cells treated with the compound.

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